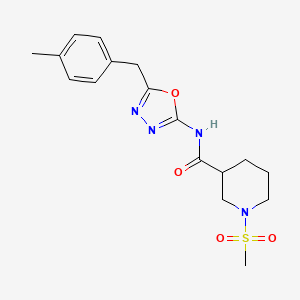
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide: is a synthetic organic compound characterized by the presence of a pyrazole ring and a trifluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate.
-
Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
-
Amidation: : The final step involves the reaction of the alkylated pyrazole with 2,3,4-trifluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The trifluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amines. Substitution reactions could result in various substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluorobenzamide group suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain molecular targets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide: Lacks the methyl groups on the pyrazole ring, which could affect its reactivity and biological activity.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,4,5-trifluorobenzamide: Has a different substitution pattern on the benzamide ring, potentially altering its chemical properties and interactions.
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide is unique due to the specific positioning of the trifluoromethyl groups and the methyl substitutions on the pyrazole ring
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-8-7-9(19-20(8)2)5-6-18-14(21)10-3-4-11(15)13(17)12(10)16/h3-4,7H,5-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGRSGSRZRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)


![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)


![METHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2745424.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)

